4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium
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Description
“4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium” is a chemical compound with the molecular formula C11H8N4O2S+ . It is also known as an inner salt .
Synthesis Analysis
The synthesis of such compounds often involves the use of diazonium salts . A green and economical electrochemical protocol has been developed to synthesize polycyclic (hetero)aromatic compounds by the [4+2] benzannulation of biaryldiazonium salts with alkynes . This protocol features a broad substrate scope. Instead of requiring diazonium reagents, these reactions can begin from anilines and can be carried out in one pot .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine ring attached to a benzenediazonium group . The pyridine ring is a five-membered ring with one nitrogen atom . The benzenediazonium group consists of a benzene ring attached to a diazonium group .Chemical Reactions Analysis
The chemical reactions involving “this compound” could involve the Sandmeyer reaction, which is a very important transformation in aromatic chemistry . This reaction involves the substitution of an aromatic amino group via preparation of its diazonium salt and subsequent displacement with a nucleophile .Mechanism of Action
Properties
IUPAC Name |
[4-[2-[oxo(oxoniumylidyne)-λ6-sulfanyl]imino-1H-pyridin-1-ium-1-yl]phenyl]iminoazanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c12-13-9-4-6-10(7-5-9)15-8-2-1-3-11(15)14-18(16)17/h1-8H/p+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTAEDUWYJFPPL-UHFFFAOYSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NS(#[O+])=O)[NH+](C=C1)C2=CC=C(C=C2)N=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N4O2S+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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